![molecular formula C10H17Br B13190302 ([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane](/img/structure/B13190302.png)
([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane: is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a bromomethyl group attached to a cyclopropyl ring, which is further connected to a cyclopentane ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane typically involves the bromination of cyclopropylmethyl derivatives. One common method includes the reaction of cyclopropylmethyl ketones or aldehydes with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N). This reaction yields bromomethyl cyclopropane derivatives in excellent yields within a short reaction time .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The bromination process is carefully controlled to ensure the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromomethyl group or other functional groups present.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids or ketones.
Scientific Research Applications
Chemistry
In chemistry, ([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound’s derivatives have shown potential in biological systems, including antibacterial and antiviral activities. Research is ongoing to explore its use in drug development and enzyme inhibition studies .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new bonds and the alteration of molecular pathways. The cyclopropyl ring’s strain energy can also influence the reactivity and stability of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropylmethyl bromide
- Cyclopentylmethyl bromide
- Cyclohexylmethyl bromide
Uniqueness
([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane is unique due to its combination of a cyclopropyl ring and a cyclopentane ring. This dual-ring structure imparts distinct chemical properties and reactivity compared to similar compounds. The presence of the bromomethyl group further enhances its versatility in synthetic applications.
Properties
Molecular Formula |
C10H17Br |
|---|---|
Molecular Weight |
217.15 g/mol |
IUPAC Name |
[1-(bromomethyl)cyclopropyl]methylcyclopentane |
InChI |
InChI=1S/C10H17Br/c11-8-10(5-6-10)7-9-3-1-2-4-9/h9H,1-8H2 |
InChI Key |
VTNQQMRZOZORJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC2(CC2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



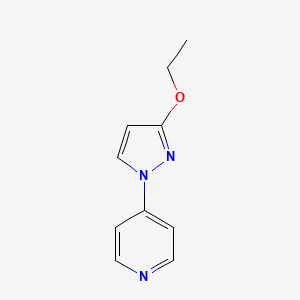
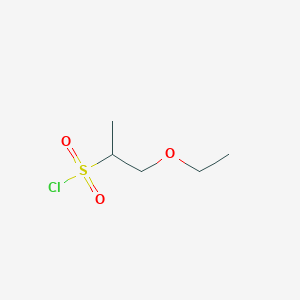
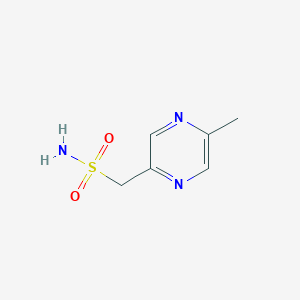

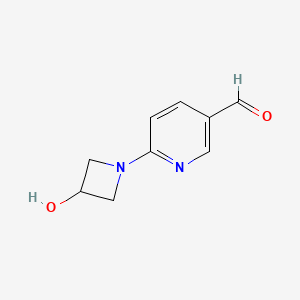

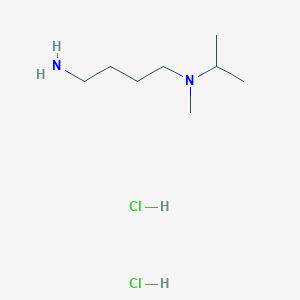
![N-(cyclopropylmethyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13190252.png)
![1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane](/img/structure/B13190256.png)

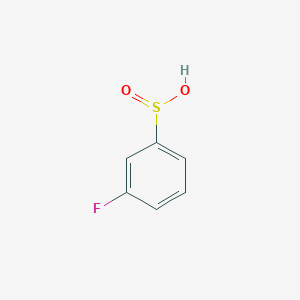
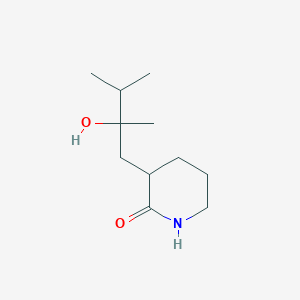
![7,7-Difluoro-1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2-azaspiro[3.5]nonane](/img/structure/B13190291.png)
